

An In-depth Technical Guide to Isopropyl Pentyl Ether

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl pentyl ether*

Cat. No.: B13807955

[Get Quote](#)

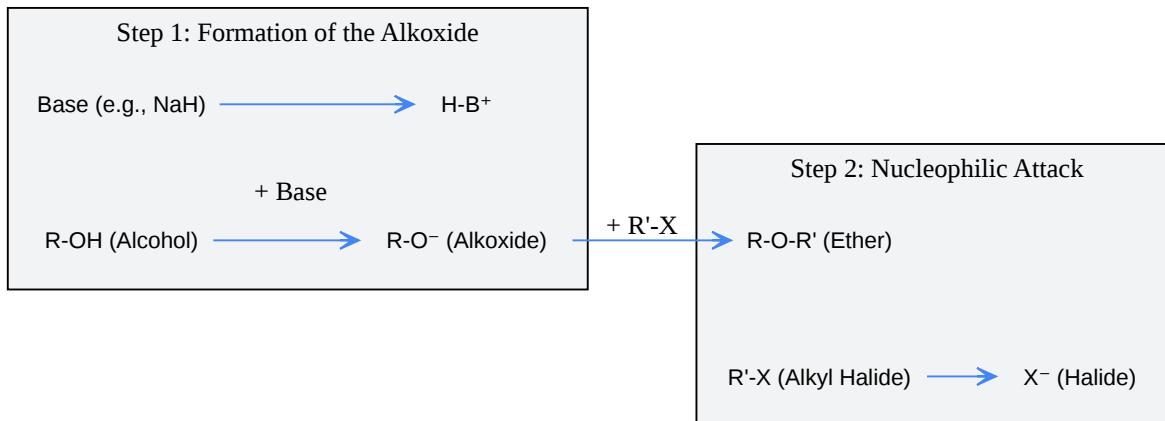
For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl pentyl ether, also known as 1-(1-methylethoxy)pentane, is an aliphatic ether with the chemical formula C₈H₁₈O.[1][2] Its unique combination of properties, including moderate volatility and good solvency for a range of organic compounds, makes it a compound of interest in various chemical applications. This guide provides a comprehensive overview of **isopropyl pentyl ether**, focusing on its synthesis, physicochemical properties, safety considerations, and potential applications, tailored for a scientific audience. The Chemical Abstracts Service (CAS) registry number for **isopropyl pentyl ether** is 5756-37-6.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe use in research and development. The key properties of **isopropyl pentyl ether** are summarized in the table below.


Property	Value	Source
CAS Number	5756-37-6	[1]
Molecular Formula	C8H18O	[1]
Molecular Weight	130.23 g/mol	[1]
IUPAC Name	1-(1-methylethoxy)pentane	[1]
Synonyms	Isopropyl pentyl ether, Ether, isopropyl pentyl	[1]
Boiling Point	126 °C	Stenutz
InChI Key	FDUGUUVTGOZJQR-UHFFFAOYSA-N	[1] [2]
SMILES	CCCCCOC(C)C	[1]

Synthesis of Isopropyl Pentyl Ether

The most common and versatile method for the laboratory synthesis of unsymmetrical ethers like **isopropyl pentyl ether** is the Williamson ether synthesis.[\[3\]](#)[\[4\]](#)[\[5\]](#) This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[\[4\]](#) The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether.

[Click to download full resolution via product page](#)

Caption: General mechanism of the Williamson ether synthesis.

For the synthesis of **isopropyl pentyl ether**, there are two possible routes:

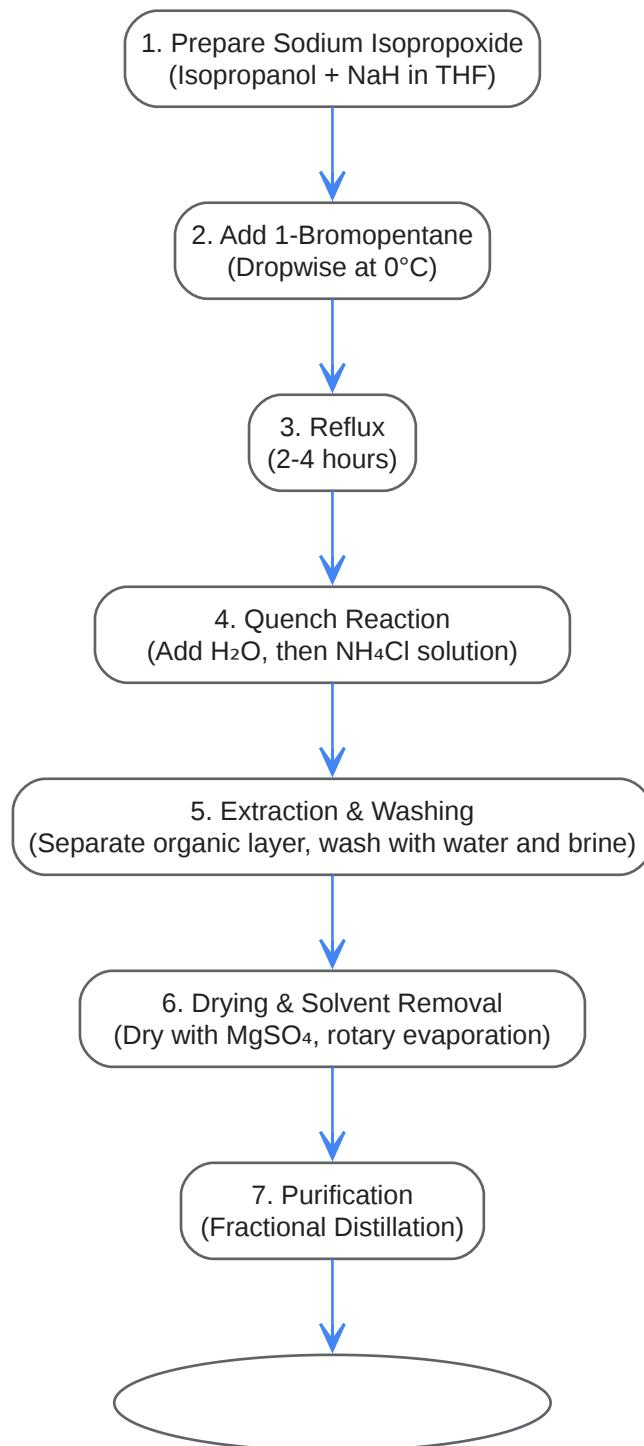
- Route A: Reaction of sodium isopropoxide with 1-pentyl halide.
- Route B: Reaction of sodium pentoxide with an isopropyl halide.

Route A is preferred because the SN2 reaction is more efficient with a primary alkyl halide (1-pentyl halide) and is less prone to the competing E2 elimination reaction that can occur with a secondary alkyl halide (isopropyl halide).^[3]

Experimental Protocol: Williamson Synthesis of Isopropyl Pentyl Ether

This protocol details the synthesis of **isopropyl pentyl ether** from isopropanol and 1-bromopentane.

Materials:


- Isopropanol (Propan-2-ol)

- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1-Bromopentane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel

Procedure:

- **Alkoxide Formation:** a. In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a magnetic stir bar and sodium hydride (1.1 equivalents). b. Add anhydrous diethyl ether or THF to the flask. c. Slowly add isopropanol (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
- **Ether Formation:** a. Cool the reaction mixture to 0 °C. b. Add 1-bromopentane (1.0 equivalent) dropwise from the dropping funnel. c. After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride. c. Add saturated aqueous ammonium chloride solution to the flask. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter the drying agent and remove the solvent by rotary evaporation. h. Purify the crude **isopropyl pentyl ether** by fractional distillation to obtain the pure product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **isopropyl pentyl ether**.

Spectroscopic Characterization

The structure of the synthesized **isopropyl pentyl ether** can be confirmed using various spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the isopropyl and pentyl groups. The protons on the carbons adjacent to the ether oxygen will be deshielded and appear further downfield (in the 3.4-4.5 ppm range). [\[6\]](#)[\[7\]](#)
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule. The carbons directly bonded to the ether oxygen will be shifted downfield, typically appearing in the 50-80 ppm range.[\[7\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the range of 1050-1150 cm⁻¹.[\[6\]](#)

Applications

While specific, large-scale industrial applications for **isopropyl pentyl ether** are not extensively documented, its properties suggest potential utility in several areas:

- Solvent: Like many ethers, it can be used as a solvent for a variety of organic reactions and extractions due to its ability to dissolve a range of nonpolar and moderately polar compounds.[\[8\]](#)
- Fuel Additive: Some ethers are used as oxygenates and octane boosters in gasoline.[\[8\]](#) **Isopropyl pentyl ether** could potentially serve a similar function.
- Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

Ethers as a class of compounds require careful handling due to their flammability and the potential for peroxide formation.[\[9\]](#)[\[10\]](#)

Hazards:

- Flammability: **Isopropyl pentyl ether** is expected to be a flammable liquid. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
- Peroxide Formation: Ethers, particularly those with secondary alkyl groups like the isopropyl group, are prone to forming explosive peroxides upon exposure to air and light.[9] It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in airtight, light-resistant containers.
- Inhalation: Inhalation of high concentrations of ether vapors may cause drowsiness, dizziness, and central nervous system depression.[11][12] Use in a well-ventilated area or with appropriate respiratory protection.
- Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11]
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10]
- Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Storage:

Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[10][13] Containers should be tightly sealed and protected from light.

Conclusion

Isopropyl pentyl ether is a valuable compound for chemical research and synthesis. Its preparation via the Williamson ether synthesis is a classic and reliable method. A thorough understanding of its properties and adherence to strict safety protocols, particularly concerning its flammability and the risk of peroxide formation, are essential for its safe handling and successful application in the laboratory.

References

- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138582, **Isopropyl pentyl ether**.
- SPI Supplies. (n.d.). Safety Data Sheet.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- (Reference not found with the provided inform
- CPAchem. (n.d.). Safety data sheet - Isopropyl ether.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Stenutz, R. (n.d.). **isopropyl pentyl ether**.
- (Reference not found with the provided inform
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl ether.
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. In NIST Chemistry WebBook.
- (Reference not found with the provided inform
- SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Understanding Isopropyl Ether: A Deep Dive into Its Industrial Significance.
- Chemistry LibreTexts. (2023, January 14). 18.10: Spectroscopy of Ethers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isopropyl pentyl ether | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isopropyl pentyl ether [stenutz.eu]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbino.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2spi.com [2spi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isopropyl Pentyl Ether]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13807955#cas-number-for-isopropyl-pentyl-ether\]](https://www.benchchem.com/product/b13807955#cas-number-for-isopropyl-pentyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com